Phlorizin hydrate
Overview
Description
Phlorizin hydrate, also known as phlorizin, is a flavonoid glycoside belonging to the dihydrochalcones subclass. It is predominantly found in the Malus genus, particularly in apple trees. This compound is known for its multiple bioactivities, including antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phloridzin can be synthesized through various methods. One common approach involves the extraction from apple leaves using macroporous resin followed by purification through preparative high-performance liquid chromatography (HPLC). The purity of phloridzin can reach above 98% after further recrystallization .
Industrial Production Methods: Industrial production of phloridzin typically involves the extraction from apple tree bark, leaves, and other parts. The process includes solvent extraction, filtration, and purification steps to obtain high-purity phloridzin suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Phloridzin undergoes several types of chemical reactions, including:
Oxidation: Phloridzin can be oxidized to form phloretin and other oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, phloridzin can be hydrolyzed to produce phloretin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucosidase.
Major Products:
Oxidation Products: Phloretin and other phenolic compounds.
Hydrolysis Products: Phloretin and glucose.
Scientific Research Applications
Phlorizin hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential in treating diabetes, cancer, obesity, and other diseases due to its bioactive properties
Industry: Utilized in the food industry as a natural antioxidant and preservative.
Mechanism of Action
Phloridzin exerts its effects primarily through the inhibition of sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phloridzin reduces renal glucose reabsorption, leading to decreased blood glucose levels. Additionally, phloridzin has been shown to regulate various signaling pathways, including the IL-1β/IKB-α/NF-KB pathway, contributing to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Phloridzin is unique among dihydrochalcones due to its specific glycoside structure and potent bioactivities. Similar compounds include:
Phloretin: The aglycone form of phloridzin, known for its antioxidant and anti-inflammatory properties.
Chlorogenic Acid: Another phenolic compound found in apples, with antioxidant and anti-inflammatory effects.
Phloridzin’s uniqueness lies in its dual role as both a glucose transporter inhibitor and a bioactive flavonoid with multiple health benefits .
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10.H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;1H2/t16-,18-,19+,20-,21-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIIMADCRCFGOA-NVADMLJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7061-54-3 | |
Record name | Phloridzin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(β-D-Glucopyranosyloxy)-4',6'-dihydroxy-3-(4-hydroxyphenyl)propiophenone dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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